molecular formula C16H27NO2Si B2980441 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde CAS No. 2294972-75-9

2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde

Cat. No.: B2980441
CAS No.: 2294972-75-9
M. Wt: 293.482
InChI Key: AQZIFVCTJXKNSN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde involves a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This structural group is characterized by chemical inertness and a large molecular volume .

Scientific Research Applications

Atom Transfer Radical Polymerization

Research by Haddleton et al. (1997) demonstrates the use of pyridinecarbaldehyde imines, similar in structure to 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde, in atom transfer radical polymerization (ATRP). These imines, used in conjunction with copper(I) bromides and alkyl bromides, enable the polymerization of methyl methacrylate, showcasing the potential of pyridine-4-carbaldehyde derivatives in polymer chemistry (Haddleton et al., 1997).

Synthesis and Utility in Organic Chemistry

The synthesis and utility of 2-silyloxy dienes derived from heterocycles such as furan, pyrrole, and thiophene are highlighted by Rassu et al. (2000). These dienes, bearing structural similarities to this compound, are used in reactions with carbonyl compounds to produce aldol-type constructs. This demonstrates the compound's potential utility in creating complex organic molecules with rich functionality (Rassu et al., 2000).

Complexation and Coordination Chemistry

The complexation behaviors of pyridinecarbaldehyde derivatives with metals such as copper and ruthenium have been explored, indicating the potential of this compound in forming novel metal complexes. For instance, Lobana et al. (2008) synthesized trinuclear complexes by redox reactions involving copper(I) and thiosemicarbazones coordinated to ruthenium(II), suggesting the compound's relevance in the synthesis of metal-organic frameworks and catalytic systems (Lobana et al., 2008).

Heterocyclic Chemistry and Novel Derivatives

The development of novel heterocyclic compounds, such as quinone-fused corroles, by Vale et al. (2007), using gallium(III) complexes of corrole-3-carbaldehydes, highlights the potential for this compound in synthesizing new molecular architectures with unique electronic and optical properties (Vale et al., 2007).

Properties

IUPAC Name

2-[tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2Si/c1-12(2)20(13(3)4,14(5)6)19-11-16-9-15(10-18)7-8-17-16/h7-10,12-14H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZIFVCTJXKNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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